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Compound of Interest

3-(3-Chloro-4-
Compound Name:

methylphenyl)phenol
CAS No.: 1261943-09-2
Cat. No.: B6370197

Get Quote

\ J

Target Analyte: 3-Chloro-4-methylphenol (CAS: 615-62-3) Synonyms: 3-Chloro-p-cresol, 3-
Chloro-4-hydroxytoluene Molecular Formula: C

H

ClO Molecular Weight: 142.58 g/mol [1][2][3][4][5]

Executive Summary & Structural Context

In drug development and agrochemical synthesis, 3-Chloro-4-methylphenol serves as a critical
halogenated building block.[2][4] Unlike its more common isomer (Chlorocresol, 4-chloro-3-
methylphenol), this compound features a chlorine atom meta to the hydroxyl group and ortho to
the methyl group.[2][4] This specific substitution pattern dictates unique electronic and steric
properties, influencing its reactivity in electrophilic aromatic substitutions (e.g., nitration,
sulfonation) and its behavior in binding pockets.

Accurate spectroscopic identification is paramount to distinguish it from its regioisomers (2-
chloro-4-methylphenol, 4-chloro-3-methylphenol), which often co-elute or possess similar
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physical properties.[2][4] This guide provides a self-validating framework for its identification
using NMR, IR, and MS.[2]

Mass Spectrometry (MS) Analysis

Methodology: Electron lonization (El), 70 eV.[4]

Fragmentation Pathway & Isotopic Signhatures

The mass spectrum of 3-Chloro-4-methylphenol is dominated by the stability of the aromatic
ring and the characteristic chlorine isotope cluster.[2][4]
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m/z (lon) Intensity (%) Assignment Structural Insight
M]
Molecular lon.[2][4]
142 100 (Base) ( Stable aromatic
system.
Cl)
M]

Isotope Confirmation.
144 ~32 ( The 3:1 ratio confirms

one Cl atom.[4]

Cl)
Heterolytic Cleavage.
Loss of Cl radical to
107 ~80 M-Cl] form a
hydroxytropylium-like
cation.[2][4]
a1 10 [M = H] Loss of phenolic
<
proton or benzylic H.
[C
Phenyl cation (after
77 o5 H loss of CI, CO, and H
] )[4]
[C
Ring fragmentation
51 Variable H (typical aromatic
] signature).[4]

Mechanistic Fragmentation Logic

The fragmentation is driven by the loss of the halogen substituent, which is a facile pathway for
aryl chlorides under EI conditions. The base peak at m/z 142 indicates the molecule is
relatively stable, but the significant peak at m/z 107 (M-35) is the diagnostic "fingerprint"
fragment, distinguishing it from non-chlorinated cresols.
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Diagnostic Fragment

Base Peak

Molecular lon [M-Cl+ [M-CO - H]+
[C7H7CIO]+. - Hydroxytropylium Pentadienyl Cation
m/z 142/144 m/z 107 miz 77

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 3-Chloro-4-methylphenol showing the
primary loss of chlorine.

Infrared Spectroscopy (IR) Analysis
Methodology: FT-IR (ATR or KBr disk).[4]
The IR spectrum provides rapid functional group validation.[4] The interplay between the

phenolic -OH and the ortho-chlorine atom (via inductive effects) shifts the C-O stretch
compared to unsubstituted cresols.[2][4]
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Frequency (cm

Vibration Mode

Assignment Logic

)
Broad band due to
intermolecular hydrogen
3200 - 3500 O-H Stretch _ _
bonding.[2][4] Sharpens in
dilute solution.
C-H Stretch (sp
3000 — 3100 Aromatic ring protons.
)
Methyl group (-CH
C-H Stretch (sp vl group (
2920, 2860 ) ) asymmetric/symmetric
stretching.[4]
] Characteristic aromatic
1580, 1490 C=C Ring Stretch o
skeletal vibrations.
Phenolic C-O bond. Slightly
1240 — 1260 C-O Stretch shifted by the electron-
withdrawing CI.
Aryl chloride band.[2][4]
1050 - 1080 C-ClI Stretch . . .
Diagnostic for halogenation.
1,2,4-Trisubstituted benzene
810 — 860 C-H Out-of-Plane pattern (isolated H vs adjacent

H's).[1][2][4][5]1[6][7]

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 400 MHz or higher, CDCI

solvent.[4][8][9]

NMR is the definitive tool for distinguishing the 3-chloro-4-methyl isomer from the 4-chloro-3-

methyl isomer.[2][4] The coupling patterns (splitting) are non-negotiable proofs of structure.[4]
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H NMR Assignment (Proton)

The molecule has three non-equivalent aromatic protons.[4]

Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment

Coupling
Constant (

) & Logic

6.92

Doublet (d) 1H

H-2

Hz. Meta-
coupling to H-6.
[2][4] Located
between OH and
CL.[4][10]

6.70

Doublet of
Doublets (dd)

1H

H-6

Hz,

Hz. Ortho to H-5,
Meta to H-2.

7.10

Doublet (d) 1H

H-5

Hz. Ortho to H-6.
[2][4] Deshielded
by ortho-methyl

group.[2][4]

5.0-55

Broad Singlet (br

s)

1H

Exchangeable.[2]
[4] Shift varies
with
concentration/sol
vent.[2][4]

231

Singlet (s) 3H

-CH

Methyl group at
C4.[2][4] May
show fine
coupling to H-5.
[21[4]
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Differentiation Note: In the isomer 4-chloro-3-methylphenol, the protons H-2 and H-6 would be

meta to each other (singlets/fine doublets) and H-5 would be ortho to H-6.[2][4] The specific dd

pattern of H-6 in 3-Chloro-4-methylphenol is the key differentiator.[2][4]

C NMR Assignment (Carbon)

Predicted shifts based on substituent additivity rules (Benzene base: 128.5 ppm).

Shift (

. Electronic
Carbon Type Assignment Envi A
nvironmen
» Ppm)
Deshielded by
153.1 C_quat C-1 (C-OH)
Oxygen (Ipso).[2][4]
134.5 C_quat C-3 (C-Cl) Ipso to Chlorine.[2][4]
131.0 CH C-5 Ortho to Methyl.[2][4]
129.5 C_quat C-4 (C-Me) Ipso to Methyl.[2][4]
Ortho to OH
116.5 CH C-2 _
(Shielded).[2][4]
Ortho to OH
114.0 CH C-6 _
(Shielded).[2][4]
19.5 CH -CH Methyl carbon.[2][4]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data

above.
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Unknown Sample

(CTH7CIO)

Check MW & Cl Check Funct. Groups \Check Substitution

MS Analysis IR Analysis 1H NMR Analysis
m/z 142/144 (3:1) OH (3300), C-CI (1060) Coupling Patterns

H-6 (dd) present?

Isomer Check:
3-Cl vs 4-CI?

es (H-6 is dd, H-5 is d)

Confirmed:

3-Chloro-4-methylphenol

Click to download full resolution via product page

Caption: Logic gate for distinguishing 3-Chloro-4-methylphenol from its isomers using
spectroscopic data.

Experimental Protocol for Sample Preparation
A. NMR Preparation[2][4][11]

e Solvent: Use CDCI

(Chloroform-d) with 0.03% TMS as internal standard.[2][4]

o Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (due to hydration or salts), filter through a small plug of
glass wool into the NMR tube to ensure high resolution.[4]
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B. GC-MS Preparation[2][4]

e Solvent: Methanol or Ethyl Acetate (HPLC Grade).[4]
e Concentration: Prepare a 100 ppm stock solution. Dilute to 10 ppm for injection.

» Derivatization (Optional): Phenols can tail on non-polar columns. Silylation with BSTFA + 1%
TMCS (60°C for 30 min) improves peak shape and sensitivity, shifting the molecular ion to
M+72 (TMS derivative).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Full text of "CRC Handbook of Chemistry and Physics 85th edition” [archive.org]

2. raman-spectra.com [raman-spectra.com]

3. wap.guidechem.com [wap.guidechem.com]

4. cdnsciencepub.com [cdnsciencepub.com]

5. 2-Chloro-3-methylphenol | High-Purity Reagent Supplier [benchchem.com]

6. cdnsciencepub.com [cdnsciencepub.com]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4%2C9H%2C1H3
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4%2C9H%2C1H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C615623
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://pubchem.ncbi.nlm.nih.gov/compound/14853
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://cdnsciencepub.com/doi/pdf/10.1139/v83-181
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.benchchem.com/product/b6370197?utm_src=pdf-custom-synthesis#bc-rfq
https://archive.org/stream/B-001-003-529/CRC%20Handbook%20of%20Chemistry%20and%20Physics%2085th%20edition_djvu.txt
https://www.raman-spectra.com/download/NICODOM_Raman_Library_10160_Spectra.pdf
https://wap.guidechem.com/encyclopedia/3-chloro-2-methylphenol-dic370605.html
https://cdnsciencepub.com/doi/pdf/10.1139/v83-183
https://www.benchchem.com/zh/product/b31080
https://cdnsciencepub.com/doi/pdf/10.1139/v87-209
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6370197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

7. US20230234925A1 - Gpr52 modulators and methods of use - Google Patents
[patents.google.com]

o 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross
Coupling - PMC [pmc.ncbi.nlm.nih.gov]

e 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
e 10. researchgate.net [researchgate.net]
e 11. Phenol, 3-chloro-4-methyl- [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Chloro-4-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6370197/docs#technical-guide-spectroscopic-
profiling-of-3-chloro-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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